molecular formula C25H26N4O B8034736 N-(9-Deoxy-epi-cinchonin-9-yl)picolinamide

N-(9-Deoxy-epi-cinchonin-9-yl)picolinamide

Cat. No.: B8034736
M. Wt: 398.5 g/mol
InChI Key: DKBSGEPCDLMFJP-XZUXRINTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9-Deoxy-epi-cinchonin-9-yl)picolinamide is a synthetic organic compound with the molecular formula C25H26N4O and a molecular weight of 398.51 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(9-Deoxy-epi-cinchonin-9-yl)picolinamide typically involves the reaction of 9-deoxy-epi-cinchonin with picolinamide under specific conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or toluene, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity, often employing continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(9-Deoxy-epi-cinchonin-9-yl)picolinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

N-(9-Deoxy-epi-cinchonin-9-yl)picolinamide has several scientific research applications:

  • Chemistry: It is used as an asymmetric organocatalyst in various chemical reactions, aiding in the synthesis of chiral molecules.

  • Biology: The compound is utilized in proteomics research to study protein interactions and functions.

  • Industry: Its use in the chemical industry for the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which N-(9-Deoxy-epi-cinchonin-9-yl)picolinamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a catalyst in chemical reactions, facilitating the formation of desired products through its unique structural features. The exact molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

N-(9-Deoxy-epi-cinchonin-9-yl)picolinamide is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:

  • Cinchonine: A naturally occurring alkaloid with similar structural features.

  • Quinine: Another alkaloid with medicinal properties, used in the treatment of malaria.

  • Picolinamide derivatives: Various derivatives of picolinamide with different substituents and applications.

These compounds share similarities in their core structures but differ in their functional groups and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

N-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O/c1-2-17-16-29-14-11-18(17)15-23(29)24(28-25(30)22-9-5-6-12-26-22)20-10-13-27-21-8-4-3-7-19(20)21/h2-10,12-13,17-18,23-24H,1,11,14-16H2,(H,28,30)/t17-,18-,23+,24+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBSGEPCDLMFJP-XZUXRINTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=N5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=N5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.